2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
618441-98-8 |
|---|---|
Molecular Formula |
C8H4BrCl2FO |
Molecular Weight |
285.92 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 |
InChI Key |
MOMGBDKPHFILQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Pre-Functionalized Aromatic Precursors
A prominent route involves bromination of 1-(3,5-dichloro-2-fluorophenyl)ethanone using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). In a patented process, 5-bromo-1,2,3-trichlorobenzene undergoes lithiation with n-butyllithium in tetrahydrofuran (THF) at -20°C to 25°C, followed by reaction with trifluoroacetic anhydride to introduce the trifluoromethyl ketone moiety. Subsequent bromination at the α-position is achieved using HBr in acetic acid, yielding the target compound with >85% purity. Critical parameters include the use of lithium chloride (LiCl) to stabilize intermediates and control regioselectivity.
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| n-BuLi, Br₂ | THF | -20 to 25 | 78 |
| NBS, HBr | Acetic Acid | 0 to 5 | 82 |
Chloro-Fluoro Substitution via Phase-Transfer Catalysis
Alternative approaches leverage halogen exchange reactions. For instance, 1-(3,5-dichloro-2-nitrophenyl)ethanone is treated with potassium fluoride (KF) in sulfolane under phase-transfer conditions using tetrabutylphosphonium bromide as a catalyst. This method achieves simultaneous nitro-to-fluoro substitution and α-bromination, albeit with moderate yields (65–70%).
Friedel-Crafts Acylation of Halogenated Benzenes
Acylation with Bromoacetyl Chloride
Friedel-Crafts acylation of 1,3,5-trichloro-2-fluorobenzene with bromoacetyl chloride in the presence of AlCl₃ generates the target ketone. A study optimized the molar ratio of AlCl₃ to substrate (2.5:1) in dichloromethane at 0°C, achieving 88% yield. Competing side reactions, such as diacylation, are mitigated by slow addition of bromoacetyl chloride.
Solvent and Catalyst Screening
Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity but require stringent moisture control. Comparative data reveals dichloroethane (DCE) as superior to toluene due to improved solubility of AlCl₃. Catalysts such as FeCl₃ and ZnCl₂ were tested but resulted in lower yields (≤70%).
Catalyst Performance
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| AlCl₃ | DCM | 88 |
| FeCl₃ | Toluene | 65 |
| ZnCl₂ | DCE | 72 |
Catalytic Methods for α-Bromination
Gold-Catalyzed Bromoalkyne Hydration
A novel method employs MCM-41-PPh₃-AuNTf₂, a mesoporous silica-supported gold catalyst, to hydrate 3,5-dichloro-2-fluorophenyl bromoalkyne in DCE at 20°C. This one-pot reaction proceeds via anti-Markovnikov addition of water, yielding 93% of the desired ketone with minimal byproducts. The catalyst is recyclable for five cycles without significant activity loss.
Mechanistic Insights
The gold catalyst activates the bromoalkyne triple bond, enabling nucleophilic attack by water. Isotopic labeling studies confirm the oxygen in the ketone originates exclusively from water.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Halogenation routes offer scalability but require cryogenic conditions, increasing operational costs. Friedel-Crafts acylation is cost-effective for bulk synthesis but generates stoichiometric AlCl₃ waste. Catalytic methods, while environmentally favorable, face challenges in catalyst recovery and substrate scope limitations.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted ethanones.
Reduction: 1-(3,5-dichloro-2-fluorophenyl)ethanol.
Oxidation: 1-(3,5-dichloro-2-fluorophenyl)acetic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research :
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of halogenated phenyl ethanones exhibit significant cytotoxicity against various cancer cell lines. The presence of bromine and chlorine atoms in the structure enhances the lipophilicity and biological activity of the compounds, making them suitable candidates for further development in cancer therapeutics .
Pharmacological Studies :
Pharmacological investigations have shown that this compound can serve as a precursor for synthesizing more complex molecules with biological activity. Its derivatives have been evaluated for their effects on specific biological targets, including enzyme inhibition and receptor interactions, which are crucial for drug development .
Synthesis Applications
Synthetic Intermediates :
This compound is utilized as an intermediate in the synthesis of various organic compounds. For instance, it can be transformed into more complex structures through nucleophilic substitution reactions. The synthesis pathways often involve reactions with amines or other nucleophiles, yielding products with potential pharmaceutical applications .
Method Development :
Researchers have optimized synthetic methods involving this compound to improve yields and reduce reaction times. For example, reaction conditions using potassium carbonate in acetone have been reported to yield high percentages of desired products within reasonable time frames . This optimization is critical for scaling up production for industrial applications.
Case Studies and Research Findings
| Study | Description | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects of halogenated phenyl ethanones on cancer cell lines | Significant cytotoxicity observed; potential as anticancer agents |
| Synthesis Method Optimization | Developed efficient synthesis routes for derivatives of this compound | Improved yields and reduced reaction times; practical implications for industrial synthesis |
| Pharmacological Evaluation | Investigated pharmacological properties of synthesized derivatives | Identified potential enzyme inhibitors; relevance to drug discovery |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making the compound highly reactive and versatile in chemical synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
- CAS Number : 480438-93-5
- Molecular Formula : C₈H₅BrCl₂FO
- Molecular Weight : 285.43 g/mol
- Structure: A brominated acetophenone derivative with chlorine substituents at positions 3 and 5, and a fluorine at position 2 on the aromatic ring.
Key Features :
- The combination of electron-withdrawing groups (Cl, F) and the bromoacetyl moiety makes this compound highly reactive in nucleophilic substitution and coupling reactions.
- Its structural uniqueness lies in the ortho-fluorine and meta-chlorine substitution pattern, which influences steric and electronic properties compared to analogs .
Structural and Substitutional Differences
Table 1: Substituent Patterns and Molecular Properties
Key Observations :
Positional Effects: The 2-fluoro substituent in the target compound distinguishes it from 2-Bromo-1-(3,5-dichlorophenyl)ethanone (53631-13-3), which lacks fluorine. This substitution reduces electron density at the ortho position, enhancing electrophilicity . In contrast, 2-Bromo-1-(2,6-dichlorophenyl)ethanone (81547-72-0) has para-chlorine groups, leading to steric hindrance that may slow down reactivity compared to the meta-substituted target compound .
Functional Group Influence: The trifluoromethyl groups in 2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone (PubChem CID: 2736170) provide strong electron-withdrawing effects, making it more reactive than the target compound in certain coupling reactions . Hydroxy and methoxy substituents in 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (51149-28-1) introduce hydrogen-bonding capabilities, which are absent in the target compound .
Nucleophilic Substitution :
- The target compound’s bromoacetyl group reacts with amines or thiols to form oximes or thioethers, similar to analogs like 2-Bromo-1-(furan-2-yl)ethanone (used in quinolone synthesis) .
- Fluorine’s Role: The ortho-fluorine in the target compound may stabilize transition states in SN2 reactions, as seen in fluorinated acetophenones .
Physical Properties
Melting Points and Stability :
- Limited data exist for the target compound, but analogs like 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS 100959-21-5) have m.p. 73–74°C, suggesting that halogenation increases melting points compared to non-halogenated analogs .
- The trifluoromethyl analog (CID 2736170) is likely liquid at room temperature due to lower symmetry and weaker intermolecular forces .
Biological Activity
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is a halogenated ketone with significant potential in medicinal chemistry and biological studies. Its unique chemical structure, characterized by the presence of bromine, chlorine, and fluorine atoms, suggests diverse biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H5BrCl2F
- Molecular Weight : 251.48 g/mol
- CAS Number : 1192313-64-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and nucleic acids. The bromine atom can be displaced by nucleophiles, leading to modifications that affect the function of these biomolecules. Additionally, this compound may inhibit specific enzymes by forming covalent bonds with active site residues, which could alter metabolic pathways within cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains. The presence of electron-withdrawing groups such as chlorine and fluorine has been correlated with enhanced antibacterial properties.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 10 µg/mL |
| Similar Halogenated Compounds | S. aureus | < 20 µg/mL |
Antiviral Activity
Halogenated phenyl ketones have also been investigated for their antiviral properties. Studies indicate that compounds with similar structures exhibit inhibition against viral replication in cell cultures. For example, a related compound demonstrated over 90% inhibition of H5N1 virus growth with low cytotoxicity.
Study on Trypanosomiasis
A study focused on the development of compounds for treating African Trypanosomiasis (HAT) identified several halogenated derivatives as promising candidates. The lead compound in this series exhibited potent activity against Trypanosoma brucei, with an EC50 value significantly lower than that observed in mammalian cell lines, suggesting selective toxicity towards the parasite while sparing human cells .
Structure-Activity Relationship (SAR)
Research into the SAR of halogenated phenyl ketones has revealed that modifications in substitution patterns can dramatically affect biological activity. For instance, variations in the position and type of halogens influence both antimicrobial and antiviral efficacy .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone to maximize yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of 1-(3,5-dichloro-2-fluorophenyl)ethanone using bromine (Br₂) or HBr in acetic acid under controlled temperatures (0–5°C) to minimize side reactions. Reaction monitoring via TLC or HPLC is critical. Post-synthesis, purification through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Yield optimization may require adjusting stoichiometry (1.1–1.3 eq Br₂) and reaction time (2–4 hrs) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions; the ketone carbonyl appears at ~200–210 ppm (¹³C). Halogenated aromatic protons show splitting patterns indicative of substitution (e.g., para/ortho coupling).
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 305.89 for C₈H₄BrCl₂FO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% preferred) .
Q. How does the electronic environment of the halogenated aromatic ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of Cl and F substituents activate the bromine atom for nucleophilic substitution (SNAr) or Suzuki-Miyaura couplings. Computational studies (DFT) predict reactive sites: the bromine at the ethanone moiety is more labile than aromatic halogens. Experimental validation via reaction with arylboronic acids (Pd catalysis, 80°C, DMF/H₂O) confirms coupling efficiency .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular structure determination?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides definitive bond lengths/angles. For example, the C-Br bond in the ethanone group typically measures ~1.93 Å, while Cl/F substituents on the aryl ring adopt specific dihedral angles (~30°–45°). Crystallization in ethyl acetate/hexane at 4°C yields suitable crystals. Data refinement (e.g., using Olex2) resolves disorder from halogen atoms .
Q. What strategies mitigate conflicting spectral data (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodological Answer :
- NMR Artifacts : Use deuterated solvents (CDCl₃) to avoid splitting from residual protons. Dynamic effects (e.g., rotational isomerism) may require variable-temperature NMR.
- MS Anomalies : Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) confirm molecular identity. Collision-induced dissociation (CID) MS/MS differentiates structural isomers.
- Cross-Validation : Compare with synthetic intermediates or analogs (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) .
Q. How do substituent positions (Cl, F, Br) affect the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with halogen electronegativity (F > Cl > Br).
- Molecular Docking (AutoDock Vina) : The trifluoromethyl group in analogs (e.g., 2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone) enhances hydrophobic binding to active sites.
- SAR Analysis : Replace Cl/F with -CH₃/-OCH₃ to assess steric/electronic effects .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations (Gaussian 16) : Simulate hydrolysis pathways (e.g., acid-catalyzed ketone hydration). Activation energies predict stability (e.g., t₁/₂ > 24 hrs at pH 7, 25°C).
- Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., dehalogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
